(S)-2,4-Diacetoxy-1-bromobutane
Overview
Description
(S)-2,4-Diacetoxy-1-bromobutane is an organic compound with the molecular formula C8H13BrO4. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereochemistry of the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2,4-Diacetoxy-1-bromobutane can be synthesized through several methods. One common approach involves the bromination of (S)-2,4-dihydroxybutane followed by acetylation. The bromination step typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The acetylation step involves the use of acetic anhydride (Ac2O) in the presence of a base such as pyridine to introduce the acetoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Diacetoxy-1-bromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to (S)-2,4-dihydroxybutane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetoxy groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: (S)-2,4-Dihydroxybutane or its derivatives.
Reduction: (S)-2,4-Dihydroxybutane.
Oxidation: (S)-2,4-Diacetoxybutanoic acid.
Scientific Research Applications
(S)-2,4-Diacetoxy-1-bromobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2,4-Diacetoxy-1-bromobutane involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acetoxy groups can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
®-2,4-Diacetoxy-1-bromobutane: The enantiomer of (S)-2,4-Diacetoxy-1-bromobutane with opposite stereochemistry.
2,4-Diacetoxy-1-chlorobutane: Similar structure but with a chlorine atom instead of bromine.
2,4-Dihydroxy-1-bromobutane: Lacks the acetoxy groups, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
[(3S)-3-acetyloxy-4-bromobutyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(5-9)13-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYWJQZUJMCCQY-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(CBr)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@@H](CBr)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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